Scientific Field: Agriculture, Plant Pathology
Application Summary: Silthiofam is used as a fungicide for seed treatment on cereals such as wheat, barley, triticale, and spelt. It helps protect the crops from various fungal diseases, enhancing the overall yield and quality of the crop.
Methods of Application: The application method involves treating the seeds with Silthiofam before they are sown. The specific dosage and application procedures can vary depending on the crop and the specific fungal diseases prevalent in the area.
Results/Outcomes: The use of Silthiofam has been found to effectively control various fungal diseases in cereals, thereby improving the overall yield and quality of the crop.
Scientific Field: Organic Chemistry, Medicinal Chemistry
Application Summary: Silthiofam, which contains a thiophene ring, has been used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. These derivatives have shown promising fungicidal activities.
Methods of Application: The synthesis involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene. The specific synthetic procedures and reaction conditions can vary depending on the desired derivative.
Results/Outcomes: The synthesized N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities against cucumber downy mildew.
Silthiofam is a synthetic compound classified as a monocarboxylic acid amide, with the molecular formula and a relative molecular mass of approximately 267.47 g/mol. It is primarily recognized for its application as a fungicide, specifically targeting various fungal pathogens in agricultural settings. The compound is characterized by its beige powder form when produced as a technical material, and it is free from visible extraneous matter and modifying agents . Silthiofam is also known by its CAS Registry number 175217-20-6.
Silthiofam exhibits significant antifungal properties, making it effective against various plant pathogens. Its mode of action involves disrupting the normal cellular processes of fungi, thus inhibiting their growth and reproduction. Studies have shown that silthiofam acts as an adenine nucleotide analog, which interferes with the metabolic pathways essential for fungal survival . The compound has demonstrated efficacy in vitro against several fungal species that affect crops, contributing to its popularity in agricultural applications.
The synthesis of silthiofam has been explored through various methods. One notable route involves six chemical steps starting from inexpensive precursors such as 3-chloro-2-butanone and methyl 3-thiophenecarboxylate, achieving yields around 60% . Another approach includes cycloaddition reactions involving 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide, illustrating the versatility of synthetic pathways available for this compound .
Silthiofam is primarily used as a fungicide in agriculture. It is effective against a range of fungal diseases affecting crops such as wheat and other cereals. The compound's ability to inhibit fungal growth makes it a valuable tool for farmers seeking to protect their yields from disease. Additionally, its unique chemical structure allows it to be integrated into various formulations for enhanced efficacy and stability in field applications .
Research on silthiofam's interactions with other compounds has indicated that it may exhibit synergistic effects when combined with other fungicides or agricultural chemicals. These studies are crucial for understanding how silthiofam can be effectively used in integrated pest management strategies to maximize its antifungal activity while minimizing potential resistance development in target pathogens .
Silthiofam shares structural similarities with several other compounds used in agricultural applications. Here are some notable comparisons:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Triazole Fungicides | Triazole-based | Broad-spectrum activity against various fungi |
Azole Fungicides | Azole-based | Inhibit ergosterol synthesis, affecting cell membrane |
Pyrimidine Derivatives | Pyrimidine-based | Target DNA synthesis and cellular division |
Uniqueness of Silthiofam: